molecular formula C10H16N2O2 B12524763 4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine CAS No. 713518-65-1

4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine

Cat. No.: B12524763
CAS No.: 713518-65-1
M. Wt: 196.25 g/mol
InChI Key: FZQCIWKUHYZRGY-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes a benzene ring substituted with two amino groups, a methoxyethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylbenzene-1,3-diamine with 2-methoxyethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to certain bioactive molecules.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzene-1,3-diamine: Lacks the methoxyethoxy group, leading to different chemical properties and reactivity.

    5-Methylbenzene-1,3-diamine: Lacks both the methoxyethoxy and methoxy groups, resulting in a simpler structure.

    4-(2-Methoxyethoxy)benzene-1,3-diamine: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness

4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine is unique due to the presence of both the methoxyethoxy and methyl groups, which influence its reactivity and potential applications. The combination of these substituents provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

713518-65-1

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

4-(2-methoxyethoxy)-5-methylbenzene-1,3-diamine

InChI

InChI=1S/C10H16N2O2/c1-7-5-8(11)6-9(12)10(7)14-4-3-13-2/h5-6H,3-4,11-12H2,1-2H3

InChI Key

FZQCIWKUHYZRGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCOC)N)N

Origin of Product

United States

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